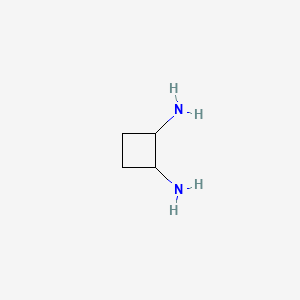

Cyclobutane-1,2-diamine

Description

Significance of Cyclobutane-Containing Scaffolds in Modern Organic Chemistry and Molecular Design

Cyclobutane-containing scaffolds are increasingly recognized for their valuable contributions to modern organic chemistry and molecular design. ru.nlnih.gov The distinct, puckered three-dimensional structure of the cyclobutane (B1203170) ring offers a level of conformational rigidity that is highly sought after in the design of bioactive molecules. nih.govnih.gov This rigidity can lead to improved binding affinities with biological targets by reducing the entropic penalty upon binding. nih.gov

Key characteristics of the cyclobutane ring that make it a valuable scaffold include:

Unique Puckered Structure: Unlike planar aromatic rings, the non-planar nature of cyclobutanes provides access to three-dimensional chemical space, a desirable trait in modern drug discovery. ru.nlnih.gov

Conformational Restriction: The introduction of a cyclobutane ring can limit the conformational flexibility of a molecule. ru.nlnih.gov This is a crucial strategy in pharmaceutical development for enhancing the activity of a drug. nih.gov

Metabolic Stability: Cyclobutane rings are relatively inert chemically, which can contribute to increased metabolic stability in drug candidates. ru.nl

Bioisosteric Replacement: The cyclobutane motif can serve as a bioisosteric replacement for other groups, such as alkenes or larger cyclic systems, to improve properties like metabolic stability or to prevent unwanted cis/trans isomerization. ru.nlnih.gov

The incorporation of cyclobutane scaffolds has been shown to favorably influence multiple factors in drug design, including directing key pharmacophore groups, reducing planarity, and filling hydrophobic pockets. ru.nlnih.gov As a result, cyclobutane derivatives are being explored in a wide range of therapeutic areas, including anticancer compounds and treatments for central nervous system diseases. ru.nl

| Property | Significance in Molecular Design | Reference |

|---|---|---|

| Unique Puckered Structure | Provides access to 3D chemical space, moving away from flat molecules. | ru.nlnih.gov |

| Conformational Restriction | Limits the number of possible conformations, potentially increasing binding affinity and activity. | ru.nlnih.govnih.gov |

| Metabolic Stability | The chemical inertness of the ring can lead to drug candidates with longer half-lives. | ru.nl |

| Bioisosteric Replacement | Can replace other functional groups to improve pharmacokinetic or pharmacodynamic properties. | ru.nlnih.gov |

Overview of Research Trajectories for 1,2-Diaminocyclobutanes as Conformationally Constrained Building Blocks

Within the broader class of cyclobutane derivatives, 1,2-diaminocyclobutanes have emerged as particularly valuable building blocks due to their conformational constraints. acs.orgresearchgate.net The presence of two amino groups on adjacent carbons of the rigid cyclobutane core creates a scaffold with well-defined spatial orientations. This makes them highly attractive for the synthesis of complex molecules where precise positioning of functional groups is critical.

Research into 1,2-diaminocyclobutanes is following several key trajectories:

Stereoselective Synthesis: A primary focus is the development of methods for the stereoselective synthesis of all possible stereoisomers (cis and trans, and their respective enantiomers) of 1,2-diaminocyclobutane. acs.orgcsic.es This control over stereochemistry is essential for systematically exploring the structure-activity relationships of molecules derived from these building blocks.

Orthogonal Protection: To selectively functionalize the two amino groups, researchers are developing strategies for orthogonal protection. acs.org This allows for the independent modification of each amine, enabling the synthesis of a diverse range of derivatives from a single chiral precursor.

Applications in Catalysis: The well-defined geometry of 1,2-diaminocyclobutanes makes them excellent candidates for use as ligands in both homogeneous and heterogeneous catalysis. acs.org Their rigid backbone can enforce specific coordination geometries around a metal center, leading to highly selective catalysts.

Development of Novel Bioactive Molecules: 1,2-Diaminocyclobutanes are being incorporated into a variety of molecules with potential biomedical applications, including surfactants, gelators, and metal cation ligands. mdpi.com The rigid cyclobutane core is a common structural feature in these applications. mdpi.com

The ability to synthesize and manipulate the various stereoisomers of orthogonally protected cyclobutane-1,2-diamine opens up a wide range of possibilities for creating functional products with applications in diverse and important fields. acs.org

| Research Trajectory | Description | Reference |

|---|---|---|

| Stereoselective Synthesis | Developing methods to control the 3D arrangement of atoms, yielding specific isomers. | acs.orgcsic.es |

| Orthogonal Protection | Using different protecting groups on the two amines to allow for selective reactions. | acs.org |

| Catalysis | Using 1,2-diaminocyclobutanes as ligands to create highly selective catalysts. | acs.org |

| Bioactive Molecules | Incorporating the scaffold into new surfactants, gelators, and metal ligands. | mdpi.com |

Historical Context of Cyclobutane Ring Integration in Synthetic Methodologies

The integration of the cyclobutane ring into synthetic methodologies has a rich history, evolving from early discoveries to its current status as a valuable tool in organic synthesis.

The first synthesis of the parent cyclobutane molecule was reported in 1907. ru.nlnih.gov For a long time, the high strain energy of the cyclobutane ring led to the perception that it was too unstable for widespread use. However, this inherent ring strain is now recognized as a key feature that can be harnessed for a variety of chemical transformations. researchgate.net

A significant milestone in the synthesis of cyclobutane rings was the development of [2+2] photocycloaddition reactions. acs.org The first example of such a reaction, the photodimerization of thymoquinone, was discovered as early as 1877. acs.org This class of reactions, where two alkene units combine to form a cyclobutane ring upon exposure to light, remains a cornerstone of cyclobutane synthesis.

Historically, the introduction of cyclobutane rings into pharmacologically active compounds is a relatively recent development. ru.nl However, inorganic-based drugs containing cyclobutane structures, such as the anticancer agent carboplatin, have been in use for a longer period. ru.nllifechemicals.com The success of such compounds has helped to spur further interest in the medicinal chemistry applications of cyclobutane scaffolds.

More recently, improved synthetic methods and the increased commercial availability of cyclobutane-containing building blocks have made it easier for chemists to incorporate this motif into their synthetic targets. nih.gov This has led to a growing appreciation for the unique properties that the cyclobutane ring can impart to a molecule, and its use in drug discovery and materials science is expected to continue to expand. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclobutane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c5-3-1-2-4(3)6/h3-4H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCQWQAYVBRQQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemistry and Conformational Analysis of Cyclobutane 1,2 Diamine

Synthetic Strategies for Enantiomerically Pure and Diastereomeric Cyclobutane-1,2-diamine

The controlled synthesis of the various stereoisomers of this compound is crucial for their application in fields such as medicinal chemistry and catalysis. acs.org Methodologies have been developed to selectively produce enantiomerically pure derivatives and to control the relative orientation (cis or trans) of the two amino groups.

Enantioselective Methodologies for this compound Derivatives

Accessing enantiomerically pure cyclobutane-1,2-diamines often involves asymmetric synthesis or chiral resolution. Research has demonstrated that all four stereoisomers of a protected form of this compound can be synthesized in an enantio- and diastereocontrolled fashion. acs.orgnih.gov These stereodivergent routes can originate from a single common chiral precursor, such as a half-ester, allowing for the preparation of each distinct isomer. acs.orgnih.gov

Organocatalysis represents another powerful tool for establishing chirality in cyclobutane (B1203170) systems. For instance, the enantioselective synthesis of related 1,2-disubstituted thiocyclobutanes has been achieved with high enantioselectivity (up to 99.7:0.3 enantiomeric ratio) using a chiral cinchona-based squaramide catalyst. rsc.orgnih.gov Such strategies, which involve the asymmetric addition to cyclobutene (B1205218) precursors, highlight the potential for catalyst-controlled enantioselection in the synthesis of cyclobutane derivatives. nih.govrsc.org

Diastereoselective Routes to cis- and trans-Cyclobutane-1,2-diamine (B8049991) Isomers

The relative orientation of the two amino groups, either on the same side (cis) or opposite sides (trans) of the cyclobutane ring, defines the diastereomers of 1,2-diamine. The synthesis of these isomers often relies on stereospecific reactions. For example, the degradation of cis- and trans-1,2-cyclobutanedicarboxylic acids can be used to produce the corresponding diamines. acs.org

A key strategy for achieving diastereocontrol is through photochemical [2+2] cycloaddition reactions. The reaction of ethylene (B1197577) with a chiral unsaturated γ-lactam, for instance, creates the four-membered ring exclusively with a cis configuration. researchgate.net The resulting diastereomers can then be separated chromatographically. researchgate.net Subsequent chemical manipulations, such as a tandem epimerization/hydrolysis protocol, can then be used to convert the cis isomers into their corresponding trans counterparts, providing access to both diastereomeric series from a single photochemical step. researchgate.net

The table below summarizes synthetic approaches to different stereoisomers.

| Target Isomer | Key Synthetic Strategy | Precursor | Ref. |

|---|---|---|---|

| All four stereoisomers | Stereodivergent synthesis | Chiral half-ester | acs.orgnih.gov |

| cis-isomers | Photochemical [2+2] cycloaddition | Unsaturated γ-lactam and ethylene | researchgate.net |

| trans-isomers | Epimerization of cis-isomers | cis-carboxamide derivative | researchgate.net |

Orthogonal Protection Strategies for Chemoselective Manipulation of Amino Groups

For the synthesis of more complex molecules, it is often necessary to differentiate the two amino groups of this compound. This is achieved through orthogonal protection, where each amino group is masked with a protecting group that can be removed under specific conditions without affecting the other. acs.orgthieme-connect.de

This strategy allows for the chemoselective manipulation of the diamine. acs.orgnih.gov For instance, one amine can be protected with a tert-butoxycarbonyl (Boc) group, which is acid-labile, while the other is protected with a benzyloxycarbonyl (Cbz) group, which is typically removed by hydrogenolysis. This allows for the selective deprotection and subsequent functionalization of one amino group while the other remains protected. The synthesis of all four stereoisomers of orthogonally protected this compound has been successfully reported, enabling their use as versatile building blocks in organic synthesis. acs.orgnih.govresearchgate.net

Commonly used orthogonal protecting groups for diamines are outlined below.

| Protecting Group 1 | Removal Conditions | Protecting Group 2 | Removal Conditions | Orthogonality |

|---|---|---|---|---|

| Boc (tert-butoxycarbonyl) | Acidic conditions (e.g., TFA) | Cbz (benzyloxycarbonyl) | Hydrogenolysis (e.g., H₂, Pd/C) | High |

| Fmoc (9-fluorenylmethoxycarbonyl) | Basic conditions (e.g., piperidine) | Boc (tert-butoxycarbonyl) | Acidic conditions (e.g., TFA) | High |

Structural Characterization of this compound Stereoisomers

The precise three-dimensional structure and conformational dynamics of this compound stereoisomers are elucidated using a combination of X-ray crystallography and spectroscopic techniques. These methods provide critical insights into bond lengths, bond angles, and the preferred puckered conformations of the cyclobutane ring.

X-ray Crystallographic Analysis of this compound Derivatives

X-ray crystallography provides unambiguous, high-resolution data on the solid-state structure of molecules. It has been employed to determine the precise molecular geometry and conformational preferences of various cyclobutane diamine derivatives. acs.orgnih.gov These studies confirm the stereochemical assignments of cis and trans isomers and provide detailed information on the puckering of the cyclobutane ring. The puckered, non-planar conformation is a key feature of the cyclobutane system, adopted to relieve torsional strain. researchgate.net Crystal structure analysis of derivatives reveals specific bond lengths, angles, and dihedral angles that define the molecule's shape. researchgate.net

Spectroscopic Investigations of Conformational Preferences (e.g., NMR, IR)

While X-ray crystallography describes the static structure in a crystal lattice, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for studying the conformational preferences of molecules in solution. auremn.org.br

NMR Spectroscopy is a powerful tool for conformational analysis. nih.gov The vicinal proton-proton coupling constants (³JHH) in the ¹H NMR spectrum are particularly sensitive to the dihedral angle between adjacent C-H bonds, which in turn depends on the ring's conformation. researchgate.net By analyzing these coupling constants, researchers can determine the populations of different conformers in equilibrium. nih.gov Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can confirm the relative configuration of diastereomers, for example, by observing spatial proximity between protons on the same face of the ring in cis isomers. digitellinc.com

IR Spectroscopy can also provide conformational information. The vibrational frequencies of specific functional groups, such as the C=O stretch in amide derivatives, can differ between conformers. nih.gov This allows for the observation of individual conformers and, in some cases, the determination of their relative energies. auremn.org.brnih.gov The combination of NMR, IR, and theoretical calculations provides a comprehensive picture of the conformational landscape of this compound stereoisomers in different environments. auremn.org.brnih.gov

Analysis of Cyclobutane Ring Puckering and Conformational Flexibility

The cyclobutane ring is not planar. To alleviate the torsional strain that would arise from eclipsed hydrogen atoms in a flat conformation, the ring adopts a puckered or "butterfly" structure. masterorganicchemistry.comnih.gov This puckering is a delicate balance between angle strain, which favors a planar structure with 90° bond angles, and torsional strain, which is minimized in a non-planar arrangement. The energy difference between the planar and puckered conformations of many cyclobutane derivatives is often small, typically less than 1 kcal/mol, leading to a flexible ring system. ic.ac.uk

The degree of puckering can be described by a puckering angle (θ), which is the dihedral angle between the two C-C-C planes of the ring. For unsubstituted cyclobutane, this angle is approximately 25-35°. masterorganicchemistry.com The introduction of substituents, such as the amino groups in this compound, significantly influences the ring's conformational equilibrium. The cis and trans isomers exhibit distinct puckering behaviors due to the different steric and electronic interactions between the amino groups and the ring.

In trans-1,2-disubstituted cyclobutanes, the substituents can adopt either a diequatorial or a diaxial-like orientation in the puckered conformation. Generally, the diequatorial conformation is more stable as it minimizes steric hindrance. For the cis isomer, the substituents are constrained to a pseudo-axial/pseudo-equatorial arrangement. This inherent difference in substituent orientation between the cis and trans isomers leads to variations in their puckering amplitudes and the energy barriers to ring inversion.

| Parameter | Unsubstituted Cyclobutane | Substituted Cyclobutanes (General) |

| Preferred Conformation | Puckered (Butterfly) | Puckered (Influenced by substituents) |

| Puckering Angle (θ) | ~25-35° | Varies with substituent size and orientation |

| Energy Barrier to Planarity | Low (< 1 kcal/mol) | Can be influenced by substituent interactions |

Influence of Stereochemistry on Molecular Functionality

The well-defined three-dimensional structure of this compound stereoisomers is pivotal to their function as ligands in metal complexes and as scaffolds in organocatalysis.

Impact on Metal-Ligand Coordination and Resultant Rigidity

The stereochemistry of this compound plays a crucial role in determining the geometry and rigidity of the resulting metal complexes. The fixed spatial relationship between the two amino groups in both cis- and trans-cyclobutane-1,2-diamine preorganizes the ligand for chelation to a metal center.

When coordinated to a metal, the puckered cyclobutane backbone imparts a specific bite angle and conformational rigidity to the resulting metallacycle. The trans isomer, with its C2 symmetry, has been widely employed in the synthesis of chiral ligands for asymmetric catalysis. For instance, platinum(II) complexes of trans-1,2-diaminocyclohexane (a close analog) have shown significant utility, and similar principles apply to this compound. The rigid chelate ring formed by the trans isomer can create a well-defined chiral environment around the metal center, which is essential for enantioselective transformations.

The rigidity of the cyclobutane ring in these complexes helps to minimize conformational ambiguity, leading to more predictable and effective stereochemical control in catalytic reactions. The choice between the cis and trans isomer allows for the fine-tuning of the ligand's steric and electronic properties to suit the requirements of a specific catalytic process.

| Isomer | Symmetry | Coordination Geometry | Resultant Rigidity |

| cis-Cyclobutane-1,2-diamine | Cs | Forms a chelate with a specific bite angle | High, due to the constrained ring |

| trans-Cyclobutane-1,2-diamine | C2 | Forms a chiral chelate with a different bite angle | High, creating a defined chiral pocket |

Stereochemical Control in Organocatalytic Systems

Chiral derivatives of this compound have emerged as powerful scaffolds for the design of organocatalysts. The rigid four-membered ring serves as a robust platform to position catalytic functional groups in a precise three-dimensional arrangement, enabling effective stereochemical control in a variety of organic reactions. researchgate.net

The predictable conformation of the cyclobutane ring allows for the creation of a well-defined chiral pocket or catalytic environment. This is critical for achieving high levels of enantioselectivity, as the catalyst must effectively differentiate between the two prochiral faces of a substrate or two enantiomeric transition states.

For example, bifunctional organocatalysts incorporating a chiral this compound backbone can possess both a Lewis basic site (from the diamine) and a Brønsted acidic site (from a tethered group like a thiourea (B124793) or squaramide). The rigid framework ensures that these two functionalities are held in a specific spatial relationship, allowing for the simultaneous activation of both the nucleophile and the electrophile in a stereocontrolled manner.

The success of these organocatalytic systems hinges on the inherent stereochemical information embedded within the this compound scaffold. The choice of the cis or trans isomer, as well as the specific enantiomer of the trans form, directly dictates the stereochemical outcome of the catalyzed reaction.

| Catalyst Feature | Influence on Stereochemical Control |

| Rigid Cyclobutane Backbone | Provides a predictable and stable catalytic environment. |

| Defined Stereochemistry | Creates a specific chiral pocket for substrate binding. |

| Bifunctionality | Allows for cooperative activation of reactants in a spatially controlled manner. |

Synthetic Methodologies for Cyclobutane 1,2 Diamine and Its Derivatives

Direct Synthesis Approaches to Cyclobutane-1,2-diamine

Direct approaches typically involve the modification of readily available cyclobutane (B1203170) precursors that already possess the core four-membered ring structure. These methods focus on the efficient installation of the diamine functionality.

A key precursor for the synthesis of this compound is cyclobutane-1,2-dicarbonitrile (B3433470). The dinitrile's two nitrile groups serve as versatile handles that can be reduced to the corresponding primary amines. This transformation is a critical step in forming the diamine structure.

The chemoselective reduction of the nitrile groups to form cyclobutane-1,2-diyldimethanamine is most commonly achieved through catalytic hydrogenation. This process involves the reaction of the dinitrile with hydrogen gas in the presence of a metal catalyst.

Key aspects of this reductive transformation include:

Catalysts: Various metal catalysts are effective for this reduction, with choices including palladium, platinum, or nickel.

Mechanism: The hydrogenation process occurs on the surface of the metal catalyst, where both the cyclobutane-1,2-dicarbonitrile and hydrogen molecules are adsorbed, facilitating the reduction of the nitrile groups.

Precursor Synthesis: The cyclobutane-1,2-dicarbonitrile precursor itself can be synthesized via methods such as the photodimerization of acrylonitrile (B1666552).

Table 1: Catalysts for Reduction of Dinitrile Precursors

| Catalyst | Type | Application |

|---|---|---|

| Palladium (Pd) | Heterogeneous | Catalytic Hydrogenation |

| Platinum (Pt) | Heterogeneous | Catalytic Hydrogenation |

| Nickel (Ni) | Heterogeneous | Catalytic Hydrogenation |

A sophisticated and stereocontrolled route to all four stereoisomers of protected this compound has been developed utilizing a single chiral half-ester as the starting material. acs.orgnih.gov This methodology provides precise control over the enantiomeric and diastereomeric outcome of the synthesis. acs.org

The general retrosynthetic strategy begins with an optically pure half-ester, which serves as the common chiral precursor. acs.org Through enantiodivergent synthetic pathways, this precursor leads to the key intermediates, which are diprotected cyclobutane β-amino acids. acs.org The subsequent steps involve:

Hydrolysis: The ester group of the β-amino acid intermediate is hydrolyzed to a carboxylic acid. acs.org

Curtius Rearrangement: The resulting acid is subjected to a Curtius rearrangement. This reaction converts the carboxylic acid into an amine group, thereby forming the second amino functionality of the diamine. acs.org

Epimerization: To access the trans-diastereoisomers, an epimerization step is carried out at the α-carbonyl position of the β-amino acid intermediates. acs.org

This approach allows for the preparation of the four distinct stereoisomers—(1R,2S), (1S,2R), (1R,2R), and (1S,2S)—of orthogonally protected this compound. The use of orthogonal protecting groups (e.g., Boc and Cbz) is crucial as it permits the selective deprotection and manipulation of each amino group independently in further synthetic steps. acs.org

Table 2: Stereoisomers Synthesized from Chiral Half-Ester

| Stereoisomer | Configuration | Precursor Intermediate | Key Transformation |

|---|---|---|---|

| (1S,2R)-diamine | cis | (1S,2R)-β-amino acid | Curtius Rearrangement |

| (1R,2S)-diamine | cis | (1R,2S)-β-amino acid | Curtius Rearrangement |

| (1R,2R)-diamine | trans | (1R,2R)-trans-acid (from epimerization) | Curtius Rearrangement |

| (1S,2S)-diamine | trans | (1S,2S)-trans-acid (from epimerization) | Curtius Rearrangement |

Advanced Cyclobutane Ring Construction and Modification Strategies

These strategies focus on building the cyclobutane ring from acyclic or other cyclic precursors, offering flexibility in introducing various substituents and controlling stereochemistry.

The [2+2] cycloaddition is arguably the most prominent and widely used method for constructing cyclobutane rings. nih.gov This reaction involves the joining of two molecules containing double bonds (alkenes) to form a four-membered ring. These reactions can be initiated either photochemically or thermally.

Photochemical [2+2] Cycloaddition: This approach uses light to promote the cycloaddition. For instance, the dimerization of an alkene like acrylonitrile under photochemical conditions is a well-established method to produce cyclobutane-1,2-dicarbonitrile, a direct precursor to the diamine. Similarly, reacting two ethylene (B1197577) molecules under photochemical conditions yields the parent cyclobutane molecule. aklectures.com

Thermal [2+2] Cycloaddition: In some cases, heat can be used to drive the cycloaddition. Thermal methods have been developed for reactions between vinyl boronates and in situ-generated keteniminium salts to create borylated cyclobutanes. nih.gov Ketenes and keteniminium ions are common partners in thermal [2+2] cycloadditions with alkenes to form cyclobutanones or amino-cyclobutanes. nih.govkib.ac.cn

The success and stereochemical outcome of [2+2] cycloadditions can be highly dependent on the steric and electronic properties of the reacting alkenes. nih.gov

Classical malonate alkylation chemistry provides a robust method for the construction of cyclobutane rings that can be further elaborated into diamine derivatives. acs.orgenamine.net This approach leverages the acidity of the methylene (B1212753) protons in diethyl malonate (or other malonic esters). youtube.com

The general sequence for forming a cyclobutane ring using this method is as follows:

Deprotonation: A strong base, such as sodium ethoxide, is used to deprotonate the diethyl malonate, forming a nucleophilic enolate. youtube.com

Alkylation: The enolate is reacted with a dihaloalkane, such as 1,3-dibromopropane. The first step is an intermolecular SN2 reaction where the enolate displaces one of the bromide ions. youtube.com

Intramolecular Cyclization: The remaining acidic proton on the malonate is removed by another equivalent of base. The resulting nucleophile then undergoes an intramolecular SN2 reaction, displacing the second bromide and closing the four-membered ring. youtube.com

This synthetic scheme is effective for creating substituted cyclobutane-1,1-dicarboxylates, which are versatile intermediates that can be converted to diamines through subsequent functional group manipulations. acs.orgresearchgate.net

The inherent ring strain in cyclobutane derivatives makes them susceptible to ring-opening and rearrangement reactions, which can be harnessed synthetically to produce larger, more stable cyclic systems. chemistrysteps.comacs.org Ring expansion reactions are often driven by the relief of this strain and the formation of a more stable carbocation intermediate. chemistrysteps.com

When a carbocation is formed on a carbon adjacent to a cyclobutane ring, a rearrangement can occur where one of the ring's C-C bonds migrates, expanding the ring by one carbon. This process converts a cyclobutane system into a cyclopentane (B165970) system, which has significantly less ring strain. chemistrysteps.com Such transformations are particularly relevant in reactions that proceed via carbocation intermediates, like certain SN1 and E1 reactions. chemistrysteps.com For example, the hydrolysis of (cyclobutylmethyl)bromide in water leads to the formation of cyclopentanol, demonstrating the favorability of this expansion. chemistrysteps.com

These ring expansion strategies highlight the utility of cyclobutanes not just as target structures, but also as reactive intermediates for accessing other important carbocyclic frameworks. acs.orgresearchgate.net

Derivatization of Cyclobutane-1,2-diamines: N-Alkylation and Acylation Reactions

The primary amino groups of this compound serve as versatile handles for further molecular elaboration through derivatization reactions. N-alkylation and N-acylation are fundamental transformations that introduce a wide array of substituents, thereby modulating the compound's physicochemical properties and enabling its use as a scaffold in various applications.

N-Alkylation Reactions

A primary method for the N-alkylation of diamines is reductive amination. wikipedia.orgmasterorganicchemistry.comyoutube.com This reaction involves the condensation of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding alkylated amine. masterorganicchemistry.comharvard.edu This method offers a high degree of control and is widely applicable.

Common reducing agents for reductive amination include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are favored for their selectivity in reducing the iminium ion in the presence of the starting carbonyl compound. harvard.eduyoutube.com The reaction is typically performed in a suitable solvent like methanol (B129727) or dichloromethane, often with the addition of a weak acid such as acetic acid to facilitate imine formation. harvard.edu

Successive reductive aminations can be performed on a primary diamine to yield di- or even tetra-alkylated products by controlling the stoichiometry of the carbonyl reagent. youtube.com

Table 1: General Conditions for N-Alkylation of Diamines via Reductive Amination

| Alkylating Agent | Reducing Agent | Solvent | Additive | Product |

| Aldehyde (R¹CHO) | NaBH(OAc)₃ | Dichloromethane | Acetic Acid | N-alkylated diamine |

| Ketone (R¹R²CO) | NaBH₃CN | Methanol | Acetic Acid | N-alkylated diamine |

| Aldehyde (R¹CHO) | H₂/Pd-C | Ethanol | - | N-alkylated diamine |

This table presents generalized conditions for the reductive amination of primary amines and is applicable to this compound.

N-Acylation Reactions

N-acylation is another key derivatization strategy, typically employing acyl chlorides or acid anhydrides as the acylating agents. thieme-connect.de These reactions are generally high-yielding and proceed under mild conditions.

When using acyl chlorides, the reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. hacettepe.edu.tr This prevents the protonation of the starting amine, which would render it non-nucleophilic.

Acid anhydrides are also effective acylating agents. libretexts.org The reaction with a primary amine yields an amide and a carboxylic acid. To drive the reaction to completion and neutralize the acidic byproduct, two equivalents of the amine are often used, or a non-nucleophilic base is added. libretexts.org

Table 2: General Conditions for N-Acylation of Diamines

| Acylating Agent | Base | Solvent | Product |

| Acyl Chloride (RCOCl) | Triethylamine | Dichloromethane | N-acylated diamine |

| Acid Anhydride ((RCO)₂O) | Pyridine | Tetrahydrofuran | N-acylated diamine |

| Acid Anhydride ((RCO)₂O) | Amine (excess) | Dichloromethane | N-acylated diamine |

This table presents generalized conditions for the N-acylation of primary amines, which are applicable to this compound.

Synthesis of Spirocyclic and Bicyclic this compound Scaffolds

The rigid and three-dimensional nature of the cyclobutane ring makes it an attractive core for the construction of more complex molecular architectures, such as spirocyclic and bicyclic scaffolds. These structures are of significant interest in medicinal chemistry as they can present functional groups in well-defined spatial orientations.

Spirocyclic Scaffolds

Spirocyclic systems containing a this compound motif can be synthesized through various strategies. One notable example is the synthesis of spiro[3.3]heptane-1,6-diamines. acs.orgresearchgate.net These compounds can be considered as conformationally restricted analogues of cyclohexane (B81311) derivatives and are valuable building blocks in drug discovery. acs.org The synthesis of their stereoisomers allows for a systematic exploration of the chemical space. acs.orgresearchgate.net

Another important class of spirocyclic diamines are the diazaspiro[3.5]nonanes. The synthesis of 2,7-diazaspiro[3.5]nonane derivatives often starts from N-tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone). A multi-step sequence involving reaction with ethyl malonate and ammonium (B1175870) acetate, followed by reduction and cyclization steps, can afford the desired spirocyclic core. google.com Similarly, tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate has been synthesized through a seven-step route starting from the reaction of a piperidine (B6355638) derivative with ethyl malonate. google.com

Table 3: Examples of Spirocyclic this compound Scaffolds

| Spirocyclic Scaffold | Starting Material(s) | Key Synthetic Steps | Reference(s) |

| Spiro[3.3]heptane-1,6-diamine | Not specified in abstract | Synthesis of all stereoisomers reported | acs.orgresearchgate.net |

| 2,7-Diazaspiro[3.5]nonane | N-Boc-4-piperidone, Ethyl malonate, Ammonium acetate | Spirocycle construction | |

| tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate | Compound 1 (a piperidine derivative), Ethyl malonate | Seven-step synthesis including cyclization | google.com |

Bicyclic Scaffolds

Bicyclic scaffolds incorporating a this compound unit introduce further conformational constraints and are of interest for their unique three-dimensional shapes. The synthesis of such systems can be achieved through various cycloaddition and ring-closing strategies.

For instance, bicyclo[3.2.0]heptane derivatives can be synthesized via [2+2] photocycloaddition reactions. mdpi.com The incorporation of amino functionalities can be planned either before or after the construction of the bicyclic core.

The 2,5-diazabicyclo[4.2.0]octane framework represents another important bicyclic system. While specific synthetic details for the diamine are sparse in the provided results, analogous diazabicyclo structures are often prepared through multi-component reactions. vulcanchem.com These compounds have been investigated as modulators for the GLP-1 receptor in the context of treating type 2 diabetes. nih.gov

Table 4: Examples of Bicyclic this compound Scaffolds

| Bicyclic Scaffold | Synthetic Approach | Key Features | Reference(s) |

| Bicyclo[3.2.0]heptane-6,7-diamine | [2+2] Photocycloaddition | Stereoselective synthesis of the bicyclo[3.2.0]heptane core | mdpi.com |

| 2,5-Diazabicyclo[4.2.0]octane | Multi-component reactions (analogous systems) | Investigated as GLP-1 receptor modulators | vulcanchem.comnih.gov |

Computational and Theoretical Studies of Cyclobutane 1,2 Diamine

Quantum Chemical Calculations on Cyclobutane-1,2-diamine Structures and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine molecular energies, electron distributions, and geometries.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it a cornerstone for studying molecular systems. nih.govarxiv.orgarxiv.org DFT calculations are employed to perform geometry optimization, a process that finds the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. nih.gov

| Parameter | Bond/Angle | Calculated Value (Å or °) | Experimental Value (Å or °) |

|---|---|---|---|

| Bond Length | Pt-N | 2.06 | 2.02 |

| Bond Length | Pt-O | 2.07 | 2.02 |

| Bond Length | C-C (diamine ring) | 1.54 | 1.52 |

| Bond Angle | O-Pt-O | 83.0 | 82.8 |

| Bond Angle | N-Pt-N | 85.4 | 85.1 |

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can be directly compared with experimental data from techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. This correlation is crucial for verifying computational models and aiding in the interpretation of experimental spectra. nih.gov

DFT calculations can compute vibrational frequencies corresponding to the peaks in an IR spectrum. Theoretical studies on various organic molecules, including those with cyclic structures, have shown that DFT methods can reproduce experimental IR spectra with a high degree of accuracy, facilitating the assignment of specific vibrational modes to observed absorption bands. nih.govifo.lviv.ua Likewise, NMR chemical shifts can be calculated, providing a theoretical basis for assigning signals in ¹H and ¹³C NMR spectra to specific atoms within the molecule. This synergy between computational prediction and experimental measurement was demonstrated in a study of 2-substituted cyclobutane-α-amino acid derivatives, where DFT calculations were combined with NMR spectroscopy to perform a detailed conformational analysis. acs.orgnih.gov

Mechanistic Elucidation of Chemical Reactions Involving this compound

Computational chemistry is invaluable for mapping the complex pathways of chemical reactions. It allows for the study of transient species like transition states and intermediates that are often difficult or impossible to observe experimentally.

The strained nature of the cyclobutane (B1203170) ring makes it susceptible to various transformations, including ring-opening, ring-expansion, and rearrangements. chemistrysteps.commdpi.com Computational methods, particularly DFT, are used to explore the feasibility of these transformations.

A detailed computational study on the base-catalyzed reactions of cyclobutane-1,2-dione, a related compound, investigated three potential reaction pathways: a benzilic acid-type rearrangement leading to ring contraction, and two different ring-opening pathways. beilstein-journals.orgresearchgate.net DFT calculations were used to map out the potential energy surface for each pathway. In another example, DFT calculations were employed to unveil the mechanism of a stereospecific synthesis of cyclobutanes from pyrrolidines, which proceeds through the formation of a 1,4-biradical intermediate. acs.orgnih.gov These computational analyses provide a step-by-step view of bond-breaking and bond-forming events during the transformation of the cyclobutane scaffold. acs.org

By mapping a reaction pathway, computational chemists can identify the structures of all intermediates and, crucially, the transition states (TS) that connect them. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's rate.

In the study of cyclobutane-1,2-dione's reaction with hydroxide, DFT and other ab initio methods were used to locate the geometries of all intermediates and transition states. beilstein-journals.org The calculations revealed that while products from ring-opening pathways were thermodynamically more stable, the activation energy (Gibbs free energy of activation, ΔG‡) for the ring-contraction pathway was significantly lower. beilstein-journals.orgresearchgate.net This finding, that the reaction is under kinetic control rather than thermodynamic control, successfully explained the experimentally observed product distribution. Such studies provide key activation parameters that quantify reaction barriers and offer deep mechanistic insights. beilstein-journals.orgpku.edu.cn

| Pathway | Description | Key Intermediate | Activation Energy (ΔG‡) | Reaction Energy (ΔGreact) |

|---|---|---|---|---|

| A | Ring Contraction (Benzilic Acid Rearrangement) | Int1 | 16.5 | -22.2 |

| B | Ring Opening (α-oxobutanoate formation) | Int1 | 22.2 | -44.3 |

| C | Ring Opening (γ-oxobutanoate formation) | Int1 | 44.4 | -22.2 |

Molecular Dynamics and Conformation Modeling

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a view of how molecules move and change shape over time. nih.gov This is particularly important for flexible molecules like this compound, which can adopt multiple conformations.

The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to relieve the torsional strain that would exist in a flat structure. libretexts.orglumenlearning.comopenstax.org This puckering is a dynamic process, and the ring can invert between different puckered forms. MD simulations can model this dynamic behavior, showing the timescale and energy barriers of ring inversion.

For substituted cyclobutanes, including diamine derivatives, the position of the substituents (axial vs. equatorial) significantly influences the conformational preference of the ring. acs.org Combined experimental (X-ray diffraction, NMR) and computational (DFT, MD) studies on cyclobutane derivatives have shown that the substituents modulate the ring-puckering preference. acs.orgnih.govacs.org MD simulations, in conjunction with docking studies, have also been used to understand how cyclobutane-containing molecules interact with biological targets, revealing that the conformational flexibility of the ring can impact binding stability. nih.gov Although specific MD studies on this compound itself are not prominent, the established methodologies are directly applicable to understanding its conformational landscape and dynamic behavior in different environments. nih.gov

Simulation of Conformational Preferences and Intermolecular Interactions

Computational simulations have been instrumental in understanding the conformational behavior of the cyclobutane ring within diamine derivatives. The four-membered ring is not planar and exists in a puckered conformation, which significantly influences the spatial orientation of its substituents. Theoretical studies, often combining density functional theory (DFT) calculations with molecular dynamics (MD) simulations, have provided a detailed picture of these preferences. acs.org

Research on 2-substituted cyclobutane-α-amino acid derivatives has shown that substituents on the ring can modulate the conformational preference of the ring-puckering. acs.orgnih.gov DFT calculations are frequently employed to optimize molecular geometries and determine the relative energies of different conformers. rsc.orgacs.org For instance, in the study of cyclobutane-to-pyrrolidine ring expansion, DFT calculations using the M06-2X functional were used to model the reaction mechanism, indicating the importance of specific conformations. rsc.org Similarly, the stereospecific synthesis of cyclobutanes from pyrrolidines has been mechanistically unveiled using DFT, highlighting that the barrierless collapse of a 1,4-biradical intermediate dictates the stereoretentive outcome. acs.org While these studies focus on reaction mechanisms, the underlying conformational analysis is critical to understanding the energetics and pathways involved.

The conformational preferences of various cyclobutane diamine derivatives have also been evaluated experimentally through X-ray diffraction, and these findings provide a valuable benchmark for computational models. nih.govacs.org The interplay of intramolecular hydrogen bonding and steric hindrance dictates the most stable conformations, which in turn affects the intermolecular interactions that govern crystal packing and behavior in solution. The analysis of these interactions is often performed using techniques like Quantum Theory of Atoms in Molecules (QTAIM) to quantify their strength and nature. mdpi.com

Table 1: Computational Methods and Key Findings in Conformational Analysis of Cyclobutane Derivatives

| Computational Method | System Studied | Key Findings | References |

| DFT & MD Simulations | 2-substituted cyclobutane-α-amino acid derivatives | Substituents at the C2 position influence the ring-puckering preference. | acs.orgnih.gov |

| DFT (M06-2X) | 1,2-diaminotruxinic δ-cyclobutanes | Elucidation of the cyclobutane-to-pyrrolidine ring expansion mechanism. | rsc.org |

| DFT (M06-2X-D3) | Pyrrolidine to cyclobutane conversion | The stereoretentive product formation is explained by the barrierless collapse of an open-shell singlet 1,4-biradical. | acs.org |

| X-ray Diffraction & Comparison | Boc-monoprotected cyclobutane diamines | Evaluation of conformational preferences in the solid state. | nih.govacs.org |

Modeling of Self-Assembly Processes for Cyclobutane-Containing Molecular Aggregates

The rigid and well-defined stereochemistry of the this compound scaffold makes it an attractive building block for constructing larger, ordered molecular assemblies. Computational modeling plays a pivotal role in understanding how these molecules aggregate and what forces drive the self-assembly process.

Studies on chiral synthetic β-dipeptides containing trans-cyclobutane residues have demonstrated their ability to form ordered, nanoscale helical aggregates. nih.gov Computational modeling of this process revealed that the self-assembly involves a conformational change from the preferred state of isolated molecules in solution. nih.gov The simulations suggested specific molecular arrangements, such as head-to-head or head-to-tail packing, which lead to the formation of hydrogen-bonded single chains. nih.govresearchgate.net These chains then interact in an antiparallel fashion to form bundles, a model that aligns well with experimental X-ray diffraction data. nih.gov

Table 2: Simulation of Self-Assembly in Cyclobutane-Containing Molecules

| Molecular System | Simulation Focus | Key Findings from Modeling | References |

| Chiral β-dipeptides with trans-cyclobutane residues | Non-covalent interactions and aggregate morphology | Molecules undergo a conformational change upon assembly. Modeling suggests head-to-head or head-to-tail arrangements forming helical, hydrogen-bonded chains. | nih.govresearchgate.net |

| Cationic bolaamphiphiles with cis/trans cyclobutane cores | Influence of stereochemistry and regiochemistry on self-assembly | Stereochemistry primarily controls the critical micellar concentration, while regiochemistry governs the aggregate morphology (fibers vs. plates). | acs.org |

Coordination Chemistry and Ligand Design with Cyclobutane 1,2 Diamine

Cyclobutane-1,2-diamine as a Bidentate Ligand

As a bidentate ligand, this compound utilizes its two nitrogen donor atoms to coordinate with a central metal ion. This coordination results in the formation of a stable chelate ring, a fundamental aspect of its chemical behavior.

Complexation with Transition Metals (e.g., Cu(II), Ni(II), Co(II), Pd(II), Mn(II), Gd(III), Pt(II))

This compound and its derivatives form stable complexes with a variety of transition metals, leveraging the Lewis basicity of the amine groups.

Copper (II): Cu(II) readily forms complexes with diamine ligands. rasayanjournal.co.in The coordination with bidentate diamines like ethylenediamine (B42938) typically results in a square planar geometry, forming a stable chelate structure. rjpbcs.comnih.gov The kinetics of Cu(II) complex formation with ethylenediamine have been studied, revealing rapid reaction rates. rsc.org

Nickel (II): Ni(II) complexes with diamine-based ligands have been investigated for their stability and thermodynamic properties. researchgate.netnih.govresearchgate.net These complexes often exhibit square planar or octahedral geometries depending on the coordination environment. mdpi.com

Cobalt (II): Co(II) ions, with a d7 electronic configuration, typically form four- or six-coordinate complexes, resulting in tetrahedral or octahedral geometries, respectively. researchgate.net The coordination with N-donor ligands is common, and the resulting complexes can be paramagnetic. rasayanjournal.co.innih.gov

Palladium (II) and Platinum (II): Pd(II) and Pt(II) complexes featuring diamine ligands are of significant interest, particularly in the field of medicinal chemistry and catalysis. researchgate.net For instance, platinum complexes with diamine ligands, analogous to the well-known anticancer drug cisplatin (B142131), have been synthesized and studied. researchgate.net Pt(II) complexes incorporating diamine ligands have shown potential as next-generation chemotherapeutic agents. mdpi.com Similarly, Pd(II) complexes with ligands derived from diamines are effective catalysts for cross-coupling reactions. nih.gov

Manganese (II) and Gadolinium (III): The coordination chemistry of Mn(II) and Gd(III) with ligands derived from diamine backbones is also established. Chiral ligands containing a rigid (1S,2S)-1,2-cyclobutanediamine spacer have been synthesized to form complexes with Gd(III), which have applications in medical imaging.

Chelate Ring Formation, Stability Constants, and Coordination Geometry

The interaction between this compound and a metal ion leads to the formation of a five-membered chelate ring, which includes the metal ion and the two nitrogen atoms and two carbon atoms of the diamine backbone. The formation of this ring structure significantly enhances the stability of the complex compared to coordination with two separate monodentate amine ligands, a phenomenon known as the chelate effect.

The stability of these complexes is quantified by their formation constants (or stability constants). While specific thermodynamic data for this compound complexes are not extensively detailed in all cases, comparisons can be drawn from analogous systems. The coordination geometry around the metal center is dictated by the metal's coordination number and electronic configuration, with square planar and octahedral geometries being the most common for the transition metals listed. rasayanjournal.co.inresearchgate.netuci.edu For instance, Co(II) can adopt both tetrahedral and octahedral geometries, while Pd(II) and Pt(II) complexes with a coordination number of four are typically square planar. researchgate.net

| Metal Ion | Ligand | Log Kf | Solvent/Conditions | Reference |

|---|---|---|---|---|

| Ni(II) | Adenine | log K1 = 4.38, log K2 = 7.93 | Aqueous, 25°C, I = 0.1 M KNO3 | nih.govresearchgate.net |

| Ni(II) | L-Aspartic Acid | log K1 = 7.26, log K2 = 13.08 | Aqueous, 25°C, I = 0.1 M KNO3 | nih.govresearchgate.net |

| Co(II) | N,N-Bis(Salicylidene) ethylenediamine | 109 - 1010 M-1 | Various organic solvents | researchgate.net |

| Cu(II) | Ethylenediamine derivative | 7.11 x 1011 M-1 | Not specified | rjpbcs.com |

Design of Rigid Ligand Scaffolds from this compound

The rigid four-membered ring of this compound serves as a valuable scaffold for designing more complex ligands with well-defined structural properties. This rigidity is a key feature that distinguishes it from more flexible diamines like ethylenediamine.

Influence of Cyclobutane (B1203170) Ring Rigidity on Metal Coordination and Bite Angle

The rigidity of the cyclobutane ring pre-organizes the two amine groups, which can reduce the entropic penalty upon chelation to a metal ion. This structural constraint has a direct impact on the N-M-N "bite angle" of the resulting complex. The bite angle is a critical geometric parameter that influences the electronic structure and reactivity of the metal center. cmu.edursc.org In catalysts, modifying the bite angle can affect both the activity and selectivity of a reaction. cmu.edursc.org The constrained nature of the cyclobutane backbone leads to a specific and predictable bite angle, which can be exploited in the design of catalysts for stereoselective synthesis.

Development of Polydentate and Salen-Type Ligands Incorporating the this compound Moiety

This compound is an excellent building block for constructing more elaborate polydentate ligands. A prominent class of such ligands are the Salen-type ligands, which are tetradentate Schiff bases typically formed by the condensation of a diamine with two equivalents of a salicylaldehyde (B1680747) derivative. nih.govnih.gov Chiral versions of this compound, such as the (1R,2R) and (1S,2S) enantiomers, are used to synthesize C2-symmetric Salen ligands. These chiral ligands create a well-defined stereochemical environment around the metal center, which is crucial for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. mdpi.comresearchgate.netrsc.org The synthesis of these ligands is often straightforward, and their structural properties can be fine-tuned by modifying the salicylaldehyde component. mdpi.com

Applications of this compound Metal Complexes in Catalysis

The unique structural features of this compound-based ligands make their metal complexes highly effective in various catalytic applications, particularly in asymmetric synthesis.

The rigidity and chirality imparted by the cyclobutane backbone are translated to the active site of the catalyst, influencing substrate approach and transition state energies. Salen complexes derived from chiral diamines and coordinated to metals like Cu(II), Ni(II), Pd(II), and Zn(II) have demonstrated significant catalytic activity. nih.govnih.govmdpi.comresearchgate.net These catalysts have been successfully employed in reactions such as C-C cross-coupling, ring-opening copolymerizations, and asymmetric alkylations. nih.govnih.govmdpi.comresearchgate.net For example, Palladium-catalyzed reactions have been developed for the synthesis of cyclobutane derivatives themselves. nih.govnih.gov The ability to control the stereochemical outcome of a reaction is a major goal in modern synthetic chemistry, and catalysts derived from this compound are valuable tools in achieving this objective. mdpi.comresearchgate.net

| Reaction Type | Metal/Ligand Type | Key Findings | Reference |

|---|---|---|---|

| Suzuki–Miyaura Cross-Coupling | Pd(II)-Sulfonated Salan | Highly active in water and air; activity influenced by the linker length in the diamine backbone. | nih.gov |

| Ring-Opening Copolymerization (ROCOP) of Epoxides and CO2 | Dizinc-Salen/Salan | Active catalysts, with activity dependent on the ligand structure. TOF up to 198 h-1. | nih.gov |

| Asymmetric Cα-Alkylation of Amino Acids | Cu(II) and Ni(II)-Salen | High enantiomeric excess (up to 98%) achieved with a Cu(II) salen complex based on (S,S)-cyclohexanediamine. | mdpi.comresearchgate.net |

| Alkene Difunctionalization | Palladium | Catalyst-controlled regiodivergent synthesis of methylene (B1212753) cyclobutanes and cyclopentanes. | nih.gov |

| Michael Addition | Organocatalysts from (1R,2R)-cyclohexane-1,2-diamine | Bifunctional organocatalysts showed activity with enantioselectivities up to 41% ee. | mdpi.com |

Role in Asymmetric Catalysis (e.g., Asymmetric Epoxidation)

Ligands derived from chiral this compound have proven effective in a variety of asymmetric catalytic reactions. A notable application is in the field of asymmetric epoxidation, where the goal is to selectively form one of two possible epoxide enantiomers from a prochiral alkene.

Enantiopure trans-cyclobutane-1,2-diamine (B8049991) has been utilized as a key component in the synthesis of novel chiral salen ligands. researchgate.net These salen ligands, when complexed with metals such as manganese (Mn) or chromium (Cr), form catalysts that can act as oxygen transfer agents in the asymmetric epoxidation of various unfunctionalized alkenes. researchgate.net The rigidity of the cyclobutane backbone in the diamine component of the salen ligand is instrumental in creating a well-defined chiral pocket around the metal center. This steric and electronic environment dictates the facial selectivity of the oxygen atom transfer to the approaching alkene, leading to the preferential formation of one enantiomer of the epoxide.

The effectiveness of these catalysts is often evaluated by the enantiomeric excess (ee) of the product, which measures the degree of stereoselectivity. For instance, manganese-salen complexes derived from chiral 1,2-diamines are well-known for their ability to catalyze the epoxidation of cis-olefins with high enantioselectivity. organic-chemistry.org The design of the ligand, including the use of bulky substituents on the salicylaldehyde portion, can further enhance this selectivity by blocking non-selective reaction pathways. organic-chemistry.orgtcichemicals.com

Table 1: Performance of Diamine-Based Salen Complexes in Asymmetric Epoxidation This table is interactive and represents findings from studies on chiral diamine-based catalysts. Specific values for this compound catalysts would be determined by experimental results.

| Catalyst Backbone | Substrate | Oxidant | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cyclohexane-1,2-diamine | cis-β-Methylstyrene | Bleach | >90% | organic-chemistry.org |

| Cyclohexane-1,2-diamine | 2,2-Dimethylchromene | Bleach | 97% | organic-chemistry.org |

| This compound | Various Alkenes | Various | Data Dependent on Specific System | researchgate.net |

Design and Evaluation of Novel Catalytic Systems Based on Cyclobutane Diamine Ligands

The design of new catalytic systems leveraging this compound is an active area of research, extending beyond epoxidation to other critical asymmetric transformations. The inherent strain and conformational rigidity of the cyclobutane ring are advantageous features that chemists exploit to create highly stereoselective catalysts. nih.gov

The process of designing and evaluating these novel systems involves several key steps:

Synthesis of the Chiral Ligand: This begins with the synthesis of enantiomerically pure trans-cyclobutane-1,2-diamine. researchgate.net This diamine is then typically reacted with other molecules, such as salicylaldehydes to form salen ligands or other precursors to create bisphosphine or diene ligands. nih.gov The modular nature of this synthesis allows for systematic modifications to the ligand structure.

Complexation with a Metal Center: The synthesized chiral ligand is then complexed with a suitable metal, such as rhodium, manganese, or cobalt. tcichemicals.comnih.gov The choice of metal is dictated by the desired catalytic activity for a specific chemical reaction.

Catalyst Evaluation: The performance of the newly designed metal-ligand complex is rigorously tested in a target asymmetric reaction. Key metrics for evaluation include:

Enantioselectivity: The primary measure of success, determined by the enantiomeric excess (ee) of the product.

Diastereoselectivity: In reactions where multiple diastereomers can be formed, the ratio of these products (d.r.) is a critical evaluation parameter. nih.gov

Yield and Conversion: The efficiency of the catalyst in converting starting materials to the desired product.

Turnover Number (TON) and Turnover Frequency (TOF): These metrics assess the catalyst's stability and activity over time.

For example, chiral diene ligands incorporating a cyclobutane framework have been developed for rhodium-catalyzed asymmetric arylation of cyclobutenes. nih.gov In these systems, the ligand's structure was shown to have a dramatic effect on the diastereoselectivity of the reaction, highlighting the sensitivity of the catalytic outcome to the ligand's steric and electronic properties. nih.gov By systematically modifying the ligand, researchers can fine-tune the catalyst's performance to achieve optimal selectivity and reactivity for a given transformation.

Table 2: Evaluation Parameters for a Novel Cyclobutane-Diamine Based Catalyst This is an interactive, representative table. The values would be populated based on the experimental evaluation of a specific novel catalytic system.

| Reaction Type | Metal Center | Ligand Modification | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Arylation | Rhodium (Rh) | Diene Ligand | High | High | >95:5 | nih.gov |

| Asymmetric Epoxidation | Manganese (Mn) | Salen Ligand | Good | Moderate to High | N/A | researchgate.net |

| Asymmetric Hydrogenation | Rhodium (Rh) | Bisphosphine Ligand | Variable | Variable | Variable | N/A |

The continued exploration of this compound as a scaffold in ligand design holds significant promise for the development of next-generation catalysts with enhanced performance for a wide range of asymmetric syntheses.

Applications of Cyclobutane 1,2 Diamine in Medicinal Chemistry Research

Cyclobutane-1,2-diamine as a Building Block in Drug Discovery Research

This compound and its derivatives are recognized as promising, sterically constrained building blocks in the quest for new drugs. acs.orgenamine.netnih.gov Their incorporation into drug candidates can lead to favorable properties by influencing multiple factors. nih.gov The unique puckered structure of the cyclobutane (B1203170) ring, along with its relative chemical inertness, offers distinct advantages in medicinal chemistry. nih.govnih.gov

One of the most significant applications of the this compound scaffold is in achieving conformational restriction. nih.govlifechemicals.com Flexible molecules often suffer an entropic penalty upon binding to their biological targets because their rotatable bonds become fixed. nih.gov By replacing a flexible linker, such as an ethyl group, with a 1,2-disubstituted cyclobutane, the number of possible conformations is significantly reduced. nih.gov This pre-organization of the molecule can lead to a more favorable binding entropy and, consequently, higher affinity for the target. lifechemicals.com

The defined stereochemistry of cis- and trans-cyclobutane-1,2-diamine (B8049991) allows for the precise spatial arrangement of pharmacophoric groups. This is crucial for optimizing interactions with the target protein. For instance, in the development of Janus kinase 1 (JAK1) inhibitors, a cis-1,3-cyclobutane diamine linker was found to exhibit low nanomolar potency and excellent selectivity. nih.gov The puckered conformation of the cyclobutane ring positioned a sulphonamide group to form critical hydrogen bonds with arginine and asparagine residues in the JAK1 binding pocket. nih.gov The trans-isomer was less active because it could not achieve this optimal interaction. nih.gov

In another example, the installation of a cyclobutylamine (B51885) on a benzylic position led to improved inhibition of the AKT enzyme. nih.gov X-ray co-crystallization revealed that the cyclobutane positions the benzylic amine to form bidentate hydrogen bonds with tyrosine and aspartate residues within a hydrophobic region of the binding pocket, resulting in a highly potent analogue. nih.gov

The cyclobutane ring is also a valuable bioisostere, a chemical group that can replace another group without significantly altering the biological activity of the molecule. This strategy is often employed to improve a drug's metabolic stability, reduce toxicity, or enhance its pharmacokinetic properties. drugdesign.org

The cyclobutane moiety can serve as a bioisosteric replacement for alkenes to prevent cis/trans-isomerization, and it can also replace larger, more flexible cyclic systems. nih.gov For example, in the development of an isocitrate dehydrogenase 1 (IDH1) inhibitor, replacing a metabolically unstable cyclohexane (B81311) ring with a difluorocyclobutanyl group significantly improved the metabolic clearance, ultimately leading to the FDA-approved drug ivosidenib. pharmablock.com

Furthermore, the three-dimensional nature of the cyclobutane ring makes it an effective replacement for planar aromatic rings, a strategy used to reduce planarity and fill hydrophobic pockets in a target protein more effectively. nih.gov This can lead to improved potency and selectivity. The introduction of difluoromethyl groups into cyclobutane frameworks is a growing area of interest for creating novel bioisosteres for drug discovery. rsc.org

Rational Design Strategies for this compound Derivatives in Bioactive Compounds

The rational design of new bioactive molecules is a cornerstone of modern drug discovery. nih.gov Computational methods, combined with a deep understanding of molecular interactions, allow for the targeted design of compounds with specific pharmacological actions. nih.gov

The rigid scaffold of this compound provides an excellent platform for designing ligands that can form specific and high-affinity interactions with their molecular targets. By attaching different functional groups to the two amine functionalities, chemists can systematically explore the chemical space around the scaffold to optimize binding.

The design of enzyme inhibitors is a prominent area where this compound derivatives have shown promise. For instance, in the pursuit of G9a inhibitors, a histone methyltransferase implicated in cancer, a screening of an in-house library identified a compound containing a spirocyclic cyclobutane ring with submicromolar potency. nih.gov Structure-activity relationship (SAR) studies revealed that the spirocyclic cyclobutane was crucial for its activity. nih.gov

Similarly, in the development of glycogen (B147801) synthase kinase 3 (GSK-3) inhibitors for type 2 diabetes, modifications to a quinolone inhibitor by incorporating cyclobutane residues were explored to stabilize the binding conformation and mask potential metabolic sites. nih.gov These modifications led to analogues with improved metabolic stability. nih.gov

Recent research has highlighted the potential of cyclobutane-containing compounds as both enzyme inhibitors and antimicrobial agents. The introduction of a cyclobutane fragment into a thiazole (B1198619) ring has been shown to significantly improve the antifungal and antibacterial activities of the parent compound. lifechemicals.com

While direct studies on the antimicrobial properties of this compound are less common, research on analogous cyclic diamines, such as cyclohexane-1,2-diamine, provides a strong rationale for exploring this area. A series of N,N'-dibenzyl-cyclohexane-1,2-diamine derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with some compounds being more active than tetracycline. nih.gov Several of these compounds also showed promising antifungal activity. nih.gov Given the structural similarities, it is plausible that this compound derivatives could also exhibit significant antimicrobial potential.

This compound Scaffolds in Targeted Molecular Design

The use of defined molecular scaffolds is a powerful strategy in chemistry to create functional molecules by joining multiple building blocks. mdpi.com this compound serves as an excellent scaffold due to its rigid structure and the presence of two readily functionalizable amine groups. This allows for the precise and controlled attachment of various chemical moieties to create molecules with specific, targeted functions.

The three-dimensional nature of the cyclobutane scaffold is particularly advantageous in fragment-based drug discovery (FBDD). nih.gov While many fragment libraries are dominated by planar, two-dimensional structures, there is a growing need for unique, three-dimensional scaffolds like cyclobutane to explore new chemical space. nih.gov The synthesis of focused libraries of 3D cyclobutane fragments, including secondary amines, amides, and sulfonamides, has demonstrated the potential of this scaffold in generating novel hits in screening campaigns. nih.gov

The ability to synthesize both cis and trans isomers of 1,2-disubstituted cyclobutanes further enhances the diversity of shapes that can be generated from this scaffold, allowing for a more thorough exploration of the binding pockets of target proteins. nih.gov This targeted approach, guided by computational design and a deep understanding of structure-activity relationships, positions this compound as a key player in the future of drug discovery.

Strategies for Modulating Protein and Enzyme Interactions

The incorporation of the this compound moiety into small molecules provides a robust strategy for modulating the function of proteins and enzymes. The constrained nature of the cyclobutane ring system helps to reduce the entropic penalty upon binding to a target, which can contribute to enhanced binding affinity. nih.gov Medicinal chemists utilize this scaffold to orient pharmacophoric groups in a defined manner, thereby facilitating specific interactions with the active or allosteric sites of proteins and enzymes. nih.gov

One key strategy involves using the this compound as a rigid linker to connect two pharmacophores that bind to different subpockets of a target protein. The defined stereochemistry of the diamine (cis or trans) dictates the spatial relationship between the linked fragments, allowing for a systematic exploration of the optimal geometry for target engagement.

A notable example, although involving the 1,3-diamine isomer, illustrates the principle of how the cyclobutane scaffold can confer selectivity. In the development of Janus kinase 1 (JAK1) inhibitors, a cis-1,3-cyclobutane diamine linker was employed. nih.gov The puckered conformation of the cyclobutane ring positioned a sulphonamide group in such a way that it could form crucial hydrogen bonds with arginine and asparagine residues within the JAK1 active site. nih.gov The corresponding trans-isomer was less active because it could not achieve this optimal interaction, highlighting the importance of stereochemistry in modulating enzyme interactions. nih.gov This principle of using the defined geometry of cyclobutane diamines to achieve specific interactions is a cornerstone of their application in medicinal chemistry.

Investigating Specific Binding Affinities and Selectivity of Cyclobutane-Containing Compounds

The unique structural properties of the cyclobutane ring, including its puckered nature and longer C-C bond lengths compared to other cycloalkanes, play a significant role in determining the binding affinity and selectivity of compounds containing this moiety. nih.gov The rigid framework of this compound helps to pre-organize the molecule into a conformation that is complementary to the target's binding site, which can lead to high binding affinity. nih.gov

The stereochemistry of the 1,2-diamine substituents on the cyclobutane ring is a critical determinant of biological activity. The cis and trans isomers present the amino groups in distinct spatial arrangements, which can lead to differential interactions with the amino acid residues of a target protein. This stereochemical diversity allows for the fine-tuning of binding affinity and selectivity. For instance, one isomer might fit perfectly into a binding pocket, while the other might experience steric clashes, leading to a significant difference in their inhibitory potency.

While specific binding affinity data for a wide range of this compound derivatives is not extensively documented in publicly available literature, the general principles of its utility are well-established. The conformational restriction provided by the cyclobutane scaffold is a key strategy to enhance selectivity. By locking the pharmacophoric groups in a specific orientation, off-target interactions can be minimized. This is particularly important for targets that belong to large families of related proteins, such as kinases, where achieving selectivity is a major challenge. nih.gov

The table below summarizes the conceptual influence of this compound stereochemistry on receptor binding interactions.

| Stereoisomer | Spatial Orientation of Amino Groups | Potential Impact on Binding Affinity and Selectivity |

| cis-Cyclobutane-1,2-diamine | Amino groups are on the same face of the ring, in a syn orientation. | Can chelate a metal ion or interact with adjacent residues in a binding pocket. The fixed, close proximity of the amino groups can lead to high affinity and selectivity if the target has complementary features. |

| trans-Cyclobutane-1,2-diamine | Amino groups are on opposite faces of the ring, in an anti orientation. | Can span a larger distance and interact with residues in different regions of a binding pocket. This can be advantageous for targets with more extended binding sites. |

Development of Metal-Based Agents with this compound Ligands

The use of metal complexes in medicine is a well-established field, with platinum-based anticancer drugs being the most prominent examples. The ligands coordinated to the metal center play a crucial role in the biological activity, toxicity, and pharmacokinetic profile of these agents. This compound, with its two donor nitrogen atoms, can act as a bidentate ligand, forming stable chelate complexes with various metal ions, including platinum.

The development of platinum-based anticancer agents has seen the evolution from cisplatin (B142131) to second- and third-generation drugs with improved safety profiles and broader spectrums of activity. A key strategy in this development has been the modification of the ligand sphere. While carboplatin, a second-generation drug, features a cyclobutane-1,1-dicarboxylate (B1232482) ligand, research has also explored the use of diamine ligands to modulate the properties of platinum complexes. symansis.com

Although much of the research on platinum complexes with diamine ligands has focused on 1,2-diaminocyclohexane (the ligand in oxaliplatin), the principles can be extended to this compound. The rigid cyclobutane backbone is expected to influence the geometry of the resulting platinum complex and its interactions with DNA, the primary target of these drugs. The stereochemistry of the this compound ligand (cis or trans) would be expected to result in platinum complexes with distinct three-dimensional structures, which could in turn affect their DNA binding modes and anticancer activity.

A new cyclobutane-platinum complex, D-19466, has been reported to exhibit excellent anticancer activity in vivo, including against cisplatin-resistant cell lines, with no nephrotoxic side-effects. acs.org While the detailed structure of D-19466 is not fully described in the available abstract, its development points to the potential of cyclobutane-containing ligands in creating novel metal-based therapeutic agents.

The table below outlines the potential advantages of using this compound as a ligand in metal-based agents.

| Feature of this compound Ligand | Potential Advantage in Metal-Based Agents |

| Rigid Conformation | Can influence the geometry of the metal complex, potentially leading to novel DNA binding modes and overcoming resistance mechanisms. |

| Stereochemical Diversity (cis/trans) | Allows for the synthesis of isomeric metal complexes with different shapes and biological activities, enabling structure-activity relationship studies. |

| Stable Chelation | The bidentate nature of the ligand leads to the formation of stable metal complexes, which is important for in vivo stability and delivery to the target site. |

Comparative Studies of Cyclobutane 1,2 Diamine

Structural and Reactivity Comparisons with Analogous Diamines

The positioning of the amino groups on the cyclobutane (B1203170) ring, as well as the size of the ring itself, profoundly impacts the molecule's characteristics.

Comparing cyclobutane-1,2-diamine with its constitutional isomers, cyclobutane-1,1-diamine (B14247056) and cyclobutane-1,3-diamine (B1322089), reveals significant differences in stability and structure. Geminal diamines (1,1-diamines) are often unstable and difficult to isolate. The primary distinction between the 1,2- and 1,3-isomers lies in the spatial relationship between the two amino groups, which is dictated by the puckered conformation of the cyclobutane ring.